2,6-dichloro-N-(1-cyanocyclopentyl)benzamide
CAS No.: 912763-66-7
Cat. No.: VC2524153
Molecular Formula: C13H12Cl2N2O
Molecular Weight: 283.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912763-66-7 |
|---|---|
| Molecular Formula | C13H12Cl2N2O |
| Molecular Weight | 283.15 g/mol |
| IUPAC Name | 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide |
| Standard InChI | InChI=1S/C13H12Cl2N2O/c14-9-4-3-5-10(15)11(9)12(18)17-13(8-16)6-1-2-7-13/h3-5H,1-2,6-7H2,(H,17,18) |
| Standard InChI Key | JPTINSGANUDGGF-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | C1CCC(C1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl |
Introduction
Physical and Chemical Properties
2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide possesses several distinguishing physicochemical properties that define its behavior in various chemical environments. The table below summarizes the key properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 912763-66-7 |
| Molecular Formula | C₁₃H₁₂Cl₂N₂O |
| Molecular Weight | 283.15 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 442.5°C at 760 mmHg |
| Flash Point | 221.4°C |
| Refractive Index | 1.595 |
| Vapor Pressure | 5.02E-08 mmHg at 25°C |
These properties indicate that 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide is a stable compound with a high boiling point and low vapor pressure at room temperature . The presence of chlorine atoms contributes to its relatively high density compared to non-halogenated organic compounds of similar molecular weight.
Structural Characteristics
Molecular Structure
The chemical structure of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide consists of three primary components:
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A benzene ring substituted with two chlorine atoms at positions 2 and 6
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An amide linkage (-CONH-) connecting the benzene ring to the cyclopentyl group
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A cyclopentyl ring substituted with a cyano group (-C≡N)
This structure can be represented by the following molecular identifiers:
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IUPAC Name: 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide
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SMILES Notation: C1CCC(C1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl
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InChI: InChI=1S/C13H12Cl2N2O/c14-9-4-3-5-10(15)11(9)12(18)17-13(8-16)6-1-2-7-13/h3-5H,1-2,6-7H2,(H,17,18)
The presence of the two chlorine atoms on the benzene ring creates an electron-withdrawing effect that influences the reactivity of the amide group. The cyano group on the cyclopentyl moiety further adds to the compound's chemical complexity and potential reactivity patterns.
Related Compounds and Structural Relationships
Parent and Derivative Compounds
Several structurally related compounds provide context for understanding the chemical nature of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide:
2,6-Dichlorobenzamide
2,6-Dichlorobenzamide (CAS: 2008-58-4) is a simpler analog that lacks the cyanocyclopentyl group. This compound has been identified as a herbicide and a marine xenobiotic metabolite. It is also a degradation product of dichlobenil, an herbicidal compound . Its molecular weight is 190.02 g/mol, and it contains two chlorine atoms at positions 2 and 6 on the benzene ring with a simple amide group .
N-(1-Cyanocyclopentyl)benzamide
N-(1-Cyanocyclopentyl)benzamide (CAS: 91806-24-5) shares the 1-cyanocyclopentyl moiety with our target compound but features an unsubstituted benzene ring. Its molecular weight is 214.26 g/mol .
N-(1-Cyanocyclopentyl)pentanamide
N-(1-Cyanocyclopentyl)pentanamide (CAS: 194984-24-2) contains the same 1-cyanocyclopentyl group as the target compound but is connected to a pentanoyl group instead of a dichlorobenzene ring. This compound has a molecular weight of 194.27 g/mol and has been synthesized with high yield (reported as 100%) through the reaction of 1-amino-1-cyanocyclopentane with valeroyl chloride .
Structural Analogs in Research
The structural pattern of combining cyano-substituted cycloalkyl groups with benzamide moieties appears in various research compounds. For example, N-(1-cyanocyclopentyl)-2-fluorobenzamide (CAS: 912771-07-4) represents a fluorinated analog that has been documented in chemical libraries .
Similarly, N-(1-cyanocyclohexyl)-2-fluorobenzamide (CAS: 912771-10-9) and N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) demonstrate how this structural motif extends to different ring sizes in the cycloalkyl component .
| Supplier Information | Details |
|---|---|
| CAS Number | 912763-66-7 |
| MDL Number | MFCD08692556 |
| Standard Purity | 95% |
| Lead Time | 4-6 weeks (from selected suppliers) |
The compound is typically supplied as a research chemical for laboratory use . The extended lead time suggests that it may be synthesized on demand rather than maintained in large inventory quantities by suppliers.
Spectroscopic Properties
The infrared (IR) spectrum of related compounds such as 2,6-dichlorobenzamide shows characteristic absorption bands that would likely be present in 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide as well :
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Amide C=O stretching around 1650-1690 cm⁻¹
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N-H stretching around 3300-3500 cm⁻¹
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C≡N stretching around 2200-2260 cm⁻¹
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C-Cl stretching typically in the range of 600-800 cm⁻¹
These spectroscopic features provide valuable information for structural characterization and purity analysis of the compound.
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